molecular formula C24H23N5O5 B11469207 Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate

Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate

Cat. No.: B11469207
M. Wt: 461.5 g/mol
InChI Key: ZZGJQYKLMXFITC-UHFFFAOYSA-N
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Description

Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-G]purin moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then subjected to a series of reactions to introduce the imidazo[1,2-G]purin moiety. The final step involves esterification with butanol to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution of the benzoate ester can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate is unique due to its combination of these three distinct structural elements, which confer a range of chemical reactivity and biological activity not found in simpler compounds .

Properties

Molecular Formula

C24H23N5O5

Molecular Weight

461.5 g/mol

IUPAC Name

butyl 4-[7-(furan-2-yl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C24H23N5O5/c1-4-5-12-34-22(31)15-8-10-16(11-9-15)29-17(18-7-6-13-33-18)14-28-19-20(25-23(28)29)26(2)24(32)27(3)21(19)30/h6-11,13-14H,4-5,12H2,1-3H3

InChI Key

ZZGJQYKLMXFITC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CO5

Origin of Product

United States

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